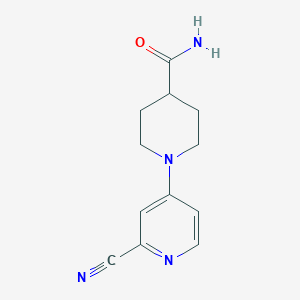
2-(3-Aminophenyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Aminophenyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone is a novel compound that has gained significant scientific interest due to its potential therapeutic applications. This compound is also known by its chemical name, APPE, and is a member of the pyrrolidine family of compounds. APPE has been extensively studied for its pharmacological properties, which make it an attractive candidate for drug development.
Mécanisme D'action
The mechanism of action of APPE is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines. APPE has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), which are all involved in the inflammatory response.
Biochemical and Physiological Effects:
APPE has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. APPE has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
APPE has several advantages for use in lab experiments. It is a highly potent compound, which means that it can be used at lower concentrations than other compounds. It is also highly selective, which means that it can target specific pathways without affecting other pathways. However, APPE has some limitations, including its poor solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on APPE. One area of research is the development of new synthetic methods for APPE that are more efficient and cost-effective. Another area of research is the investigation of APPE as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of APPE and its potential side effects.
Méthodes De Synthèse
The synthesis of APPE is a complex process that involves several steps. The first step involves the synthesis of 2-(3-aminophenyl)ethanone, which is then reacted with 2-pyridin-4-ylpyrrolidine to form the final product, APPE. The synthesis of APPE requires careful control of reaction conditions and purification steps to ensure the production of a high-quality product.
Applications De Recherche Scientifique
APPE has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, neurological disorders, and inflammation. APPE has been shown to have potent anti-inflammatory properties and has been investigated as a potential treatment for inflammatory bowel disease (IBD) and rheumatoid arthritis (RA).
Propriétés
IUPAC Name |
2-(3-aminophenyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-15-4-1-3-13(11-15)12-17(21)20-10-2-5-16(20)14-6-8-19-9-7-14/h1,3-4,6-9,11,16H,2,5,10,12,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIVUSJBSIZRCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC(=CC=C2)N)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-chloro-2-methylphenoxy)-N-[2-[(5E)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]butanamide](/img/structure/B7555418.png)
![2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide](/img/structure/B7555440.png)

![N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine](/img/structure/B7555455.png)
![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7555459.png)




![4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid](/img/structure/B7555502.png)
![5-[[2-(3-Chlorophenyl)acetyl]amino]-2-fluorobenzoic acid](/img/structure/B7555507.png)
![4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid](/img/structure/B7555512.png)
![3-[[2-(3-aminophenyl)acetyl]amino]-N-methylpropanamide](/img/structure/B7555516.png)
![3-[[[2-(3-Chlorophenyl)acetyl]amino]methyl]benzoic acid](/img/structure/B7555520.png)